Tiglic acid

Description

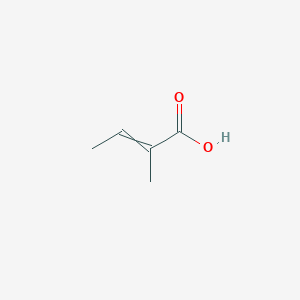

This compound is a 2-methylbut-2-enoic acid having its double bond in trans-configuration. It has a role as a plant metabolite. It is functionally related to a crotonic acid.

This compound has been reported in Ligularia pleurocaulis, Eryngium foetidum, and other organisms with data available.

Propriétés

IUPAC Name |

(E)-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIERETOOQGIECD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883257 | |

| Record name | 2-Butenoic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White crystalline solid; sweet, warm, spicy aroma | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | trans-2-Methyl-2-butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

198.5 °C at 760 mm Hg, 95.0-96 °C at 11.5 mm Hg, 95.00 to 96.00 °C. @ 12.00 mm Hg | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in cold water; freely soluble in hot water. Soluble in alcohol, ether., 1 mg/mL, Slightly soluble in water; insoluble in oils, soluble (in ethanol) | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | trans-2-Methyl-2-butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.972, Density: 0.9641 g/cu cm at 76 °C | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.33X10-1 mm Hg at 25 °C | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Triclinic plates, rods from water, Thick, syrupy liquid or colorless crystals, Tablets | |

CAS No. |

80-59-1, 13201-46-2 | |

| Record name | Tiglic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiglic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-methylcrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013201462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TIGLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYLACRYLIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5792N03HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62.5-64 °C, Crystals; melting point: 75-76 °C. /Amide/, 61 - 65 °C | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of Tiglic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic organic acid. It is a naturally occurring compound found in various plants, such as croton oil, and is also a component of the defensive secretions of certain insects.[1][2] Its unique chemical structure, featuring a trans-configured double bond, imparts specific physicochemical properties that are of significant interest in the fields of flavor and fragrance, polymer science, and pharmaceutical development.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental methodologies and spectral analyses.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and developmental work.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [5] |

| Molecular Weight | 100.12 g/mol | [5] |

| CAS Number | 80-59-1 | [2] |

| Appearance | White crystalline solid with a sweet, warm, spicy aroma | [5] |

| Melting Point | 61-64 °C | [5] |

| Boiling Point | 198.5 °C at 760 mmHg | [5] |

| Solubility | Sparingly soluble in cold water; freely soluble in hot water, ethanol, and ether. | [5] |

| pKa | 4.96 - 5.02 at 25 °C | [2] |

| Density | 0.9641 g/cm³ at 76 °C | [2] |

| Vapor Pressure | 0.152 mmHg at 25 °C (estimated) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are generalized yet detailed protocols applicable to the characterization of this compound.

Determination of Aqueous Solubility

A standard method for determining the solubility of a compound like this compound is the shake-flask method.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sample Collection and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a filtered syringe. The concentration of this compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized base.

-

Calculation: The solubility is expressed in g/L or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa of a carboxylic acid can be accurately determined by potentiometric titration.

Protocol:

-

Sample Preparation: A known mass of this compound is dissolved in a specific volume of deionized water to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectral Analysis

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to its different proton environments.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~12.0 ppm (s, 1H): This broad singlet is characteristic of the acidic proton of the carboxylic acid group (-COOH).

-

δ ~7.02 ppm (q, 1H): This quartet corresponds to the vinyl proton (=CH-). The splitting pattern is due to coupling with the neighboring methyl group protons.

-

δ ~1.85 ppm (d, 3H): This doublet is assigned to the protons of the methyl group attached to the double bond (-C=CH-CH₃).

-

δ ~1.82 ppm (s, 3H): This singlet corresponds to the protons of the methyl group attached to the same carbon as the carboxylic acid group (-C(CH₃)-COOH).

-

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

¹³C NMR (CDCl₃, 25.16 MHz):

-

δ ~173 ppm: Carbonyl carbon of the carboxylic acid (-COOH).

-

δ ~138 ppm: Quaternary carbon of the double bond attached to the methyl and carboxylic acid groups (>C=).

-

δ ~128 ppm: Methine carbon of the double bond (=CH-).

-

δ ~14 ppm: Carbon of the methyl group attached to the double bond (-C=CH-CH₃).

-

δ ~12 ppm: Carbon of the methyl group attached to the quaternary carbon (-C(CH₃)-COOH).

-

FT-IR Spectrum Analysis

The FT-IR spectrum reveals the presence of key functional groups.

-

Broad O-H stretch: A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O stretch: A strong, sharp absorption peak appears around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[6]

-

C=C stretch: A medium intensity peak is expected in the 1640-1680 cm⁻¹ region due to the carbon-carbon double bond.

-

C-O stretch: An absorption band for the carbon-oxygen single bond of the carboxylic acid is typically found in the 1210-1320 cm⁻¹ range.[7]

-

=C-H bend: Out-of-plane bending for the trans C-H bond on the double bond gives a characteristic absorption around 960-975 cm⁻¹.

Mass Spectrum Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 100, corresponding to the molecular weight of this compound.

-

Key Fragmentation Peaks: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, m/z = 83) and the loss of the carboxyl group (-COOH, m/z = 55).

Biosynthetic Pathway

This compound is biosynthesized in certain organisms, such as the carabid beetle, from the amino acid L-isoleucine. The pathway involves the conversion of L-isoleucine to 2-methylbutyric acid, which is then dehydrogenated to form this compound.[1]

Caption: Biosynthesis of this compound from L-Isoleucine.

Synthesis of this compound

A common laboratory synthesis of this compound involves the dehydration of 2-hydroxy-2-methylbutyric acid.[8][9]

Caption: Laboratory Synthesis of this compound.

Conclusion

The physicochemical properties of this compound are well-defined, making it a versatile molecule for various applications. Its crystalline nature, moderate acidity, and characteristic spectral features provide a solid foundation for its use in research and development. The provided experimental protocols and spectral interpretations serve as a valuable resource for scientists and professionals working with this compound, ensuring accurate characterization and facilitating its application in novel chemical and biological systems.

References

- 1. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 80-59-1 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN111233654A - Simple method for synthesizing this compound - Google Patents [patents.google.com]

Natural sources and isolation of Tiglic acid from croton oil.

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tiglic acid, a monocarboxylic unsaturated organic acid, is a naturally occurring phytochemical with potential applications in the pharmaceutical and fragrance industries. This document provides a comprehensive overview of the natural sources of this compound and a detailed examination of its isolation from croton oil, derived from the seeds of Croton tiglium. The guide outlines the theoretical basis for isolation, presents a detailed, albeit generalized, experimental protocol, and discusses the analytical methods for characterization. Furthermore, it includes a visualization of a relevant biological pathway involving this compound to aid in understanding its potential pharmacological context.

Introduction

This compound, systematically named (2E)-2-methylbut-2-enoic acid, is a crystalline solid with a characteristic sweet, warm, and spicy odor.[1] It is found in various natural sources, including the defensive secretions of certain insects and various plants.[1] Historically and most notably, it is known to be a component of croton oil, where it exists as a glyceride.[2] The isolation of this compound from this source was first reported by Geuther and Fröhlich in 1870.[3]

The interest in this compound and its derivatives extends to their potential biological activities. For instance, this compound has been shown to agonize the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor involved in metabolic and inflammatory signaling.[4] This suggests potential therapeutic applications for this compound derivatives in metabolic disorders and inflammatory diseases.

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the natural sourcing and laboratory-scale isolation of this compound.

Natural Sources of this compound

This compound is found in a variety of natural sources, often as esters. The primary and most well-documented source is croton oil, extracted from the seeds of Croton tiglium.[2] Other reported natural occurrences include Roman chamomile oil and geranium oil.[2]

Table 1: Natural Sources of this compound and its Esters

| Source | Plant/Organism | Form |

| Croton Oil | Croton tiglium | Glycerides[2] |

| Roman Chamomile Oil | Chamaemelum nobile | Butyl ester[2] |

| Geranium Oil | Pelargonium graveolens | Geranyl tiglate[2] |

| Various Plants | e.g., Ligularia pleurocaulis, Eryngium foetidum | Not specified |

| Insect Defensive Secretions | Certain beetle species | Free acid[1] |

Quantitative data on the concentration of this compound in these sources is scarce in publicly available literature. The yield from croton oil is dependent on the specific isolation method employed.

Isolation of this compound from Croton Oil

The isolation of this compound from croton oil is a multi-step process that leverages fundamental organic chemistry principles. As this compound is present as glyceride esters in the oil, the primary step is saponification to liberate the free acid.

Theoretical Basis

The isolation process involves three main stages:

-

Saponification: Croton oil is treated with a strong base, typically sodium hydroxide or potassium hydroxide, in an alcoholic solution. This process, known as saponification, hydrolyzes the ester bonds of the triglycerides, yielding glycerol and the sodium or potassium salts of the constituent fatty acids, including this compound.

-

Acidification and Extraction: The resulting mixture of carboxylate salts is then acidified with a strong mineral acid, such as hydrochloric acid or sulfuric acid. This protonates the carboxylate ions, converting them into their free carboxylic acid forms. The free fatty acids, including this compound, which are generally insoluble in water, will precipitate or can be extracted into an organic solvent.

-

Purification: The crude mixture of fatty acids is then purified to isolate this compound. Given that this compound is a solid at room temperature and possesses a distinct boiling point, methods such as recrystallization and fractional distillation can be employed.

Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on standard laboratory techniques for the saponification of oils and purification of fatty acids. Specific quantities and conditions may require optimization based on the purity and composition of the starting croton oil.

Materials and Equipment:

-

Croton oil

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Recrystallization apparatus (Erlenmeyer flask, hot plate, ice bath, Buchner funnel, filter paper)

-

Distillation apparatus (optional)

Procedure:

-

Saponification:

-

In a round-bottom flask, dissolve a known quantity of croton oil in an excess of 95% ethanol.

-

Add a stoichiometric excess of sodium hydroxide (dissolved in a minimal amount of water and then diluted with ethanol) to the flask.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The completion of saponification can be monitored by the disappearance of the oily layer.

-

-

Solvent Removal:

-

After saponification is complete, remove the bulk of the ethanol using a rotary evaporator.

-

-

Acidification:

-

Dissolve the resulting soap residue in a sufficient amount of warm water.

-

Slowly and with stirring, add concentrated hydrochloric acid to the soap solution until the pH is strongly acidic (pH 1-2). This will cause the free fatty acids to precipitate.

-

-

Extraction:

-

Cool the acidified mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the fatty acids with several portions of diethyl ether.

-

Combine the organic extracts and wash them with a small amount of saturated sodium chloride solution to remove excess water.

-

-

Drying and Solvent Evaporation:

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Decant or filter the dried solution and evaporate the diethyl ether using a rotary evaporator to obtain the crude fatty acid mixture.

-

-

Purification by Recrystallization:

-

Select a suitable solvent for recrystallization. Water is a potential solvent as this compound is soluble in hot water and less soluble in cold water.

-

Dissolve the crude fatty acid mixture in a minimum amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Dry the purified this compound crystals.

-

Note: Further purification can be achieved by fractional distillation under reduced pressure, separating the fatty acids based on their different boiling points.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₈O₂ |

| Molar Mass | 100.12 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 61-64 °C |

| Boiling Point | 198.5 °C |

| Solubility | Sparingly soluble in cold water; soluble in hot water, alcohol, and ether |

Data sourced from publicly available chemical databases.

Visualization of Experimental Workflow and a Relevant Biological Pathway

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation of this compound from croton oil.

Caption: Workflow for the isolation of this compound from croton oil.

This compound and FFA2 Signaling Pathway

This compound, as a short-chain fatty acid (SCFA), can activate G-protein coupled receptors such as the Free Fatty Acid Receptor 2 (FFA2). The following diagram illustrates a simplified signaling cascade initiated by this compound binding to FFA2.

Caption: Simplified FFA2 signaling pathway activated by this compound.

Conclusion

This compound is a valuable natural product with established and potential applications. While croton oil serves as a primary natural source, its isolation requires a systematic approach involving saponification, acidification, and purification. The provided generalized protocol offers a foundational method for laboratory-scale isolation. The engagement of this compound with cellular signaling pathways, such as the FFA2 receptor, highlights its potential for further investigation in drug discovery and development. Further research is warranted to establish optimized and scalable isolation protocols and to fully elucidate the pharmacological profile of this compound and its derivatives.

References

An In-Depth Technical Guide to the Structure and Stereochemistry of Tiglic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiglic acid, systematically named (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid. It exists as the trans stereoisomer of 2-methyl-2-butenoic acid, with angelic acid being its corresponding cis isomer. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of this compound. It includes a detailed comparison with its stereoisomer, angelic acid, supported by quantitative data from various spectroscopic and analytical techniques. Furthermore, this document outlines detailed experimental protocols for the synthesis and analysis of this compound and presents a visualization of its biosynthetic pathway.

Introduction

This compound is a naturally occurring compound found in a variety of sources, including croton oil and the defensive secretions of certain insects.[1] Its characteristic sweet, warm, and spicy odor has led to its use in the fragrance and flavor industries.[2][3] Beyond these applications, the unique structural features of this compound and its derivatives make them interesting candidates for investigation in medicinal chemistry and materials science.

This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in this compound. A thorough understanding of its structure and stereochemistry is fundamental to harnessing its potential in various scientific and industrial applications.

Molecular Structure and Stereochemistry

This compound is a five-carbon α,β-unsaturated carboxylic acid. The presence of a carbon-carbon double bond at the C2 position gives rise to geometric isomerism. This compound is the (E)-isomer, where the carboxyl group and the ethyl group are on opposite sides of the double bond. Its stereoisomer, angelic acid, is the (Z)-isomer.[3]

The IUPAC name for this compound is (2E)-2-methylbut-2-enoic acid, and its chemical formula is C₅H₈O₂.[4]

dot graph Tiglic_Acid_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="C", pos="0,0!"]; O11 [label="O", pos="-0.7,-0.7!"]; O12 [label="OH", pos="0.7,-0.7!"]; C2 [label="C", pos="0,1.5!"]; C2_CH3 [label="CH3", pos="-1.2,2.2!"]; C3 [label="C", pos="1.2,2.2!"]; H3 [label="H", pos="1.9,1.9!"]; C4 [label="CH3", pos="1.5,3.5!"];

// Bonds C1 -- O11 [label=""]; C1 -- O12 [label=""]; C1 -- C2 [style=double, label=""]; C2 -- C2_CH3 [label=""]; C2 -- C3 [label=""]; C3 -- H3 [label=""]; C3 -- C4 [label=""]; } caption: "Chemical structure of this compound"

The stereochemical relationship between this compound and angelic acid is crucial to their distinct physical and chemical properties. The trans configuration of this compound generally results in a more stable, lower-energy molecule compared to the cis configuration of angelic acid, which experiences greater steric hindrance.[3]

Quantitative Physicochemical and Spectroscopic Data

The structural differences between this compound and angelic acid give rise to measurable differences in their physical and spectroscopic properties.

Physical Properties

| Property | This compound ((E)-isomer) | Angelic Acid ((Z)-isomer) | Reference(s) |

| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ | [4][5] |

| Molecular Weight | 100.12 g/mol | 100.12 g/mol | [4][5] |

| Melting Point | 63.5-64 °C | 45 °C | [3] |

| Boiling Point | 198.5 °C | 185 °C | [3] |

| pKa | 4.96 | 4.30 | [3] |

Spectroscopic Data

Spectroscopic methods are essential for the unambiguous identification and characterization of this compound and for distinguishing it from its stereoisomer.

¹H NMR (400 MHz, CDCl₃)

| Assignment | This compound (δ, ppm) | Angelic Acid (δ, ppm) |

| CH₃ (on C2) | 1.84 | 2.05 |

| CH₃ (on C3) | 1.83 | 1.90 |

| CH (on C3) | 7.02 (q, J=7.1 Hz) | 6.15 (q, J=7.3 Hz) |

| COOH | ~12 | ~12 |

¹³C NMR (100 MHz, CDCl₃)

| Assignment | This compound (δ, ppm) | Angelic Acid (δ, ppm) |

| C H₃ (on C2) | 12.1 | 15.8 |

| C H₃ (on C3) | 14.4 | 20.5 |

| C2 | 128.8 | 128.0 |

| C3 | 138.2 | 139.1 |

| COOH | 173.8 | 172.5 |

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 100, corresponding to its molecular weight.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of 2-hydroxy-2-methylbutyric acid.

Materials:

-

2-hydroxy-2-methylbutyric acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution (30%)

-

Ethyl acetate

-

Ethanol

-

Water

Procedure:

-

Prepare a 67% sulfuric acid solution by slowly adding 37 g of concentrated sulfuric acid to 18.5 g of water.

-

Add 18.5 g of 2-hydroxy-2-methylbutyric acid to the sulfuric acid solution.

-

Heat the mixture to 140°C and reflux for 2-4 hours.

-

Cool the reaction mixture in an ice bath.

-

Neutralize the mixture to a pH of 3-4 by slowly adding a 30% sodium hydroxide solution.

-

Extract the product with ethyl acetate (3 x 70 mL).

-

Combine the organic phases and concentrate to obtain the crude product.

-

Recrystallize the crude product from an ethanol-water solution (1:3 m/m) to yield white crystalline this compound.

Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃).

-

Filter the solution to remove any undissolved solids.

-

Transfer the clear solution to an NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Standard: Tetramethylsilane (TMS)

-

A standard one-pulse sequence is typically used.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Standard: CDCl₃ (referenced to 77.16 ppm)

-

A proton-decoupled pulse sequence is typically used to obtain singlet peaks for each carbon atom.

Biosynthesis of this compound

In certain organisms, such as the carabid beetle, this compound is biosynthesized from the amino acid isoleucine.[6] This metabolic pathway provides insight into the natural production of this compound.

The pathway begins with the transamination of isoleucine to form 2-keto-3-methylvalerate. This intermediate then undergoes oxidative decarboxylation to yield 2-methylbutyryl-CoA. A subsequent dehydrogenation step introduces the double bond, forming tiglyl-CoA. Finally, hydrolysis of the thioester bond releases this compound.

Conclusion

This technical guide has provided a detailed examination of the structure, stereochemistry, and properties of this compound. The quantitative data presented highlights the key differences between this compound and its stereoisomer, angelic acid, which arise from their distinct geometric configurations. The outlined experimental protocols offer practical guidance for the synthesis and analysis of this compound. The visualization of its biosynthetic pathway provides a deeper understanding of its natural origins. This comprehensive resource is intended to support researchers and professionals in their work with this versatile molecule, facilitating further exploration of its potential in drug development, materials science, and other scientific disciplines.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dimethylacrylic acid, (Z)- | C5H8O2 | CID 643915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Tiglic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiglic acid, a naturally occurring α,β-unsaturated short-chain fatty acid, and its derivatives have emerged as a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of these molecules, with a particular focus on their anti-inflammatory, metabolic modulatory, and antiproliferative properties. Detailed experimental methodologies for key assays are provided, alongside a comprehensive summary of quantitative biological activity data. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the molecular mechanisms at play. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

This compound, or (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid found in various natural sources, including croton oil and the defensive secretions of certain insects.[1] Its unique chemical structure, featuring a trans-configured double bond, imparts a distinct reactivity that has drawn significant interest in the fields of pharmacology and medicinal chemistry.[2] While this compound itself exhibits biological effects, its derivatives, particularly tiglate esters and hydroxylated forms, have demonstrated enhanced and more specific activities, positioning them as promising candidates for drug development.[2][3] This guide will systematically review the current understanding of the biological activities of this compound and its derivatives, with a focus on their mechanisms of action.

Anti-inflammatory Activity

One of the most well-documented biological activities of this compound derivatives is their potent anti-inflammatory effect. This activity is primarily attributed to the inhibition of nitric oxide (NO) production in macrophages.[2][3]

Mechanism of Action: Inhibition of Nitric Oxide Production

Inflammatory stimuli, such as lipopolysaccharide (LPS), induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to a surge in NO production.[4] Excessive NO is a key mediator of inflammation and tissue damage.[4] Hydroxylated derivatives of this compound have been shown to be potent inhibitors of LPS-induced NO production in macrophage models.[2][3]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potency of hydroxylated this compound derivatives isolated from Enkianthus chinensis has been quantified by determining their half-maximal inhibitory concentration (IC50) for NO production.[2][3]

| Compound | Derivative Type | Cell Model | IC50 (µM) for NO Inhibition | Reference |

| Compound 3 | Hydroxylated this compound Derivative | LPS-induced mouse peritoneal macrophages | 2.9 | [2][3] |

| Compound 12 | Hydroxylated this compound Derivative | LPS-induced mouse peritoneal macrophages | 1.2 | [2][3] |

Experimental Protocol: LPS-Induced Nitric Oxide Inhibition Assay

This protocol describes the methodology for evaluating the inhibitory effect of test compounds on nitric oxide production in LPS-stimulated macrophages.

2.3.1. Cell Culture

Murine macrophage cell lines, such as RAW 264.7, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2.3.2. Assay Procedure

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[4]

-

Pre-treat the cells with various concentrations of the test compounds (this compound derivatives) for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.[4]

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess reagent.[4] The Griess reagent consists of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid.[4]

-

Mix 100 µL of the supernatant with 100 µL of the Griess reagent and incubate at room temperature for 10 minutes.[4]

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

The IC50 value is determined from the dose-response curve.

2.3.3. Cell Viability Assay

To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay, such as the MTT assay, should be performed in parallel.

-

After the 24-hour incubation with the test compounds and LPS, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells.

-

Incubate for 4 hours at 37°C.

-

Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

Visualization: Anti-inflammatory Screening Workflow

Caption: Workflow for screening the anti-inflammatory activity of this compound derivatives.

Metabolic Modulation

This compound and its metabolites play a role in several metabolic pathways, exhibiting effects on cellular energy and amino acid metabolism.

FFA2 Receptor Agonism and PYY Upregulation

This compound acts as an agonist for the free fatty acid receptor 2 (FFA2), also known as GPR43.[5] FFA2 is a G protein-coupled receptor that is activated by short-chain fatty acids. FFA2 activation can trigger downstream signaling through both Gq/11 and Gi/o pathways. The Gq/11 pathway activation leads to an increase in intracellular calcium, while the Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Activation of FFA2 by this compound has been shown to upregulate the expression of Peptide YY (PYY), an important gut hormone involved in appetite regulation and glucose homeostasis.[5] One study suggests that this upregulation is predominantly attributable to the histone deacetylase (HDAC) inhibitory activity of short-chain fatty acids.[6]

Visualization: FFA2 Signaling Pathway

Caption: FFA2 signaling activated by this compound leading to PYY expression.

Inhibition of Glycine-Serine Interconversion

In biological systems, this compound is converted to its coenzyme A ester, tiglyl-CoA.[2] Tiglyl-CoA is an intermediate in the metabolism of the amino acid isoleucine.[2] It has been shown that tiglyl-CoA can inhibit the glycine cleavage system, a key enzymatic complex in the interconversion of serine and glycine.[7] This inhibition can lead to an accumulation of glycine, a condition observed in certain metabolic disorders.[2]

The glycine cleavage system is a multi-enzyme complex located in the mitochondria that catalyzes the degradation of glycine.[8] It is composed of four proteins: P-protein (glycine decarboxylase), H-protein, T-protein, and L-protein.[8] Tiglyl-CoA acts as a noncompetitive inhibitor of this system.[7]

Visualization: Inhibition of the Glycine Cleavage System

Caption: Tiglyl-CoA inhibits the breakdown of glycine by the glycine cleavage system.

Antiproliferative Activity

Tiglate esters have demonstrated notable antiproliferative activity against various cancer cell lines.[2] The proposed mechanisms for this activity include the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies on various ester derivatives of other bioactive molecules have shown that they can induce apoptosis through the activation of caspases, key executioner enzymes in the apoptotic cascade.[9] Furthermore, these compounds can cause cell cycle arrest at different phases, such as G0/G1 or G2/M, preventing cancer cells from progressing through the division cycle.[10] While the specific signaling pathways initiated by tiglate esters are still under investigation, it is hypothesized that they may modulate the expression of key cell cycle regulatory proteins and pro- and anti-apoptotic factors.

Quantitative Data: Antiproliferative Activity

| Compound Type | Cancer Cell Line | Activity | Reference |

| Tiglate Esters | Various | Antiproliferative | [2] |

| Triterpenic Esters | MCF7, HeLa, G-361 | Cytotoxic (IC50 < 10 µM for some) | [11] |

Experimental Protocols

4.3.1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of tiglate esters on cancer cells.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the tiglate esters for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[12]

4.3.2. Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of tiglate esters on the cell cycle distribution.

-

Treat cancer cells with the test compounds for a specified period.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[13]

-

Incubate the fixed cells on ice for at least two hours.[13]

-

Wash the cells with PBS and resuspend in a staining buffer containing propidium iodide (PI) and RNase A.[13]

-

Incubate in the dark at 4°C overnight.[13]

-

Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[13]

4.3.3. Apoptosis Assay (Caspase Activation)

This protocol measures the activation of caspases, key markers of apoptosis.

-

Treat cells with the test compounds.

-

Lyse the cells to release cellular contents.

-

Add a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence).[3]

-

The active caspase-3 and -7 cleave the substrate, releasing a substrate for luciferase.

-

The resulting luminescent signal is proportional to the amount of caspase activity and is measured using a luminometer.[3]

Conclusion

This compound and its derivatives represent a promising class of bioactive molecules with significant therapeutic potential. Their anti-inflammatory effects, mediated by the inhibition of nitric oxide production, are particularly noteworthy. Furthermore, their ability to modulate metabolic pathways through FFA2 receptor agonism and inhibition of the glycine cleavage system highlights their potential in addressing metabolic disorders. The antiproliferative activity of tiglate esters suggests their utility in oncology. The detailed experimental protocols and visualizations provided in this guide are intended to facilitate further research and development in this exciting area. Future studies should focus on elucidating the precise signaling pathways involved in the antiproliferative effects of tiglate esters and expanding the quantitative data on a wider range of derivatives to establish clear structure-activity relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. ulab360.com [ulab360.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the glycine cleavage system by branched-chain amino acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-proliferative and apoptosis induction activity of green tea polyphenols on human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Growth inhibition, cell-cycle dysregulation, and induction of apoptosis by green tea constituent (-)-epigallocatechin-3-gallate in androgen-sensitive and androgen-insensitive human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effector CD4+ T Cells Generate Intermediate Caspase Activity and Cleavage of Caspase-8 Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

Tiglic Acid: A Comprehensive Technical Guide on its Role as a Plant Metabolite

Abstract

Tiglic acid, a monocarboxylic unsaturated organic acid, is a secondary metabolite found across various plant species, notably within the Apiaceae family and in croton oil.[1][2] As the more stable trans isomer of angelic acid, it plays a significant role in plant-herbivore interactions and possesses properties that are of increasing interest to the pharmaceutical and agricultural industries.[2][3] This technical guide provides an in-depth examination of the biosynthesis, physiological roles, and proposed signaling pathways related to this compound in plants. It includes a compilation of quantitative data, detailed experimental methodologies for its extraction and analysis, and visual representations of its biochemical context to serve as a resource for researchers in phytochemistry, chemical ecology, and drug discovery.

Introduction

Secondary metabolites are crucial for the survival of plants, mediating their interactions with the environment.[4] Among these, this compound ((2E)-2-Methylbut-2-enoic acid) emerges as a compound of interest. It is a volatile, crystalline substance with a characteristic sweet and spicy odor.[2] Historically isolated from croton oil (Croton tiglium), its presence is also well-documented in the essential oils of plants like Roman chamomile, where its esters can constitute a significant portion of the oil.[2][5] While its isomer, angelic acid, is also prevalent, this compound is the more stable of the two.[1][2] The biological activities associated with esters of tiglic and angelic acids, such as sedative and anti-inflammatory effects, have made them components of various herbal medicines.[1][3] This guide delves into the core scientific principles of this compound's function as a plant metabolite, focusing on its synthesis, defensive roles, and the methodologies required for its study.

Biosynthesis of this compound

The biosynthetic pathway of this compound in plants is derived from amino acid metabolism. The foundational precursor for this compound and its isomer, angelic acid, is the branched-chain amino acid L-isoleucine.[5] While the complete enzymatic cascade in plants is an active area of research, feeding experiments with radiolabeled L-isoleucine in various plants have confirmed its direct incorporation into the angelate and presumably tiglate moieties of larger secondary metabolites.[5] A similar pathway has been demonstrated in insects, where L-isoleucine is converted to 2-methylbutyric acid, which is then dehydrogenated to form this compound.[6]

Distribution and Quantification

This compound and its derivatives are found in numerous plant families, though quantitative data remains sparse in the literature. The concentration of these metabolites can vary significantly based on the plant species, tissue type, and environmental conditions such as herbivore pressure. Esters of tiglic and angelic acid are particularly abundant in the essential oils of certain plants.

| Plant Species | Family | Plant Part | Compound Type | Concentration | Reference(s) |

| Angelica archangelica | Apiaceae | Roots | Angelic acid | ~0.3% | [5] |

| Anthemis nobilis (Roman Chamomile) | Asteraceae | Flowers | Esters of tiglic & angelic acids | Up to 85% of essential oil | [5] |

| Croton tiglium | Euphorbiaceae | Seeds (Oil) | This compound | Present | [2][7] |

| Celery (Apium graveolens) | Apiaceae | Leaves | This compound | Present | [8] |

Table 1: Reported occurrences and concentrations of this compound and its isomer, angelic acid, in various plant species.

Physiological Role and Plant Defense

The primary role attributed to this compound and related short-chain unsaturated carboxylic acids in plants is defense against herbivores and pathogens.[4] These compounds often contribute to the characteristic scent and taste of a plant, which can act as a feeding deterrent.

Allelopathic Effects

Allelochemicals are secondary metabolites released by a plant that influence the growth and development of neighboring plants.[7] While direct studies on this compound's allelopathic potential are limited, other phenolic and organic acids are well-documented for their ability to inhibit seed germination and reduce the biomass of competing plant species.[3][9] It is plausible that this compound, when leached into the soil from decomposing plant material, could exert similar inhibitory effects, thereby reducing competition for resources.

Insect Deterrence and Toxicity

Many volatile organic compounds (VOCs) produced by plants, including organic acids and their esters, function as insect repellents or toxins.[10] Fatty acids and their esters have demonstrated insecticidal and biting deterrent activities against various insect species.[11][12][13] For instance, certain mid-chain fatty acids show biting deterrence comparable to DEET against Aedes aegypti.[12] The pungent odor and biting taste of this compound suggest a role as a direct deterrent, discouraging insect feeding upon contact.[1][2] Furthermore, esters of this compound may possess insecticidal properties, contributing to the overall defensive chemical arsenal of the plant.

Proposed Signaling Pathway in Plant Defense

The production of defensive secondary metabolites in plants is tightly regulated by complex signaling networks. In response to herbivore attack, plants typically activate the jasmonic acid (JA) signaling pathway.[14][15] Mechanical wounding and chemical elicitors from insect oral secretions trigger the synthesis of jasmonoyl-isoleucine (JA-Ile), the biologically active form of jasmonate.[15][16] JA-Ile then binds to its receptor, an F-box protein known as COI1, which leads to the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[14][17] The degradation of JAZ repressors liberates transcription factors (e.g., MYC2) that activate the expression of genes involved in the biosynthesis of defense compounds.[15] Given that this compound is a defense-related secondary metabolite, its production is likely a downstream consequence of the activation of the JA signaling cascade.

Experimental Methodologies

Extraction of this compound from Plant Tissue

This protocol describes a general method for the extraction of semi-polar metabolites like this compound from plant material.

-

Sample Preparation: Collect fresh plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Lyophilize the tissue to dryness and grind into a fine powder using a mortar and pestle or a ball mill.

-

Solvent Extraction:

-

Weigh approximately 100 mg of dried, powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% ethanol. For enhanced extraction of acidic compounds, the solvent can be acidified with 0.1% formic acid.

-

Vortex the mixture vigorously for 1 minute.

-

Place the tube in an ultrasonic bath for 30 minutes to facilitate cell lysis and extraction.[1]

-

-

Clarification: Centrifuge the suspension at 14,000 x g for 20 minutes at 4°C.

-

Collection: Carefully transfer the supernatant to a new tube. For comprehensive extraction, the pellet can be re-extracted with a fresh aliquot of solvent, and the supernatants pooled.

-

Concentration: Evaporate the solvent to dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for chromatographic analysis (e.g., 95:5 water:acetonitrile) for subsequent analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polarity and low volatility, this compound requires derivatization prior to GC-MS analysis to improve its chromatographic properties.

-

Derivatization:

-

Take a 50 µL aliquot of the reconstituted plant extract.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 20 µL of pyridine to catalyze the reaction.

-

Cap the vial tightly and heat at 70°C for 60 minutes. This process creates a volatile trimethylsilyl (TMS) ester of this compound.[18]

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).[19]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan in a mass range of m/z 40-550.

-

-

Quantification: Identification is achieved by comparing the retention time and mass spectrum to an authentic, derivatized this compound standard. Quantification is performed by creating a standard curve of the peak area of a characteristic ion (e.g., the molecular ion of TMS-tiglate) versus concentration.

Insect Deterrent Bioassay

This protocol provides a framework for assessing the insect deterrent properties of this compound using a choice-based assay.

-

Insect Rearing: Maintain a colony of a generalist herbivore, such as the cotton leafworm (Spodoptera littoralis), under controlled conditions (e.g., 25°C, 16:8 L:D cycle).

-

Diet Preparation: Prepare an artificial insect diet. Divide the diet into two batches before it solidifies.

-

Control Diet: Add the solvent used to dissolve this compound (e.g., ethanol) to one batch and mix thoroughly.

-

Treatment Diet: Add this compound dissolved in the same solvent to the second batch to achieve a desired final concentration (e.g., 0.1% w/w) and mix.

-

Allow the solvent to evaporate completely from both diets.

-

-

Bioassay Arena: Place equal-sized cubes of the control and treatment diet at opposite ends of a petri dish lined with filter paper.

-

Experiment: Place a single, pre-weighed third-instar larva in the center of the petri dish. Prepare at least 20 replicates.

-

Data Collection: After 24 hours, record the amount of each diet consumed by weighing the remaining diet cubes. The position of the larva (on or near which diet) can also be noted at regular intervals.

-

Analysis: Use a paired t-test or Wilcoxon signed-rank test to determine if there is a statistically significant difference in the consumption of the control versus the treatment diet. A significant reduction in the consumption of the this compound-containing diet indicates a deterrent effect.[20]

Conclusion and Future Directions

This compound is a plant secondary metabolite with a clear role in chemical defense, derived from L-isoleucine. Its presence in various medicinal and aromatic plants underscores its biological significance. While its function as a direct defense compound through deterrence and potential toxicity is evident, its precise role in the intricate signaling networks of plants requires further elucidation. Future research should focus on:

-

Quantitative Profiling: Comprehensive metabolomic studies to quantify this compound concentrations across a wider range of plant species and in response to specific biotic and abiotic stresses.

-

Enzyme Identification: Characterization of the specific enzymes (e.g., dehydrogenases, thioesterases) involved in the conversion of L-isoleucine to this compound in plants.

-

Signaling Crosstalk: Investigating the direct link between JA pathway activation and the upregulation of this compound biosynthetic genes using molecular techniques such as qRT-PCR and promoter-reporter assays.

-

Synergistic Effects: Exploring the potential synergistic or additive defensive effects of this compound when present with other plant secondary metabolites.

A deeper understanding of this compound's role and regulation will not only advance the field of chemical ecology but also provide valuable insights for the development of natural pesticides and novel therapeutic agents.

References

- 1. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111233654A - Simple method for synthesizing this compound - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]

- 5. digitalcommons.spu.edu [digitalcommons.spu.edu]

- 6. US2658074A - Extraction of thioglycolic acid from acidic aqueous media - Google Patents [patents.google.com]

- 7. Allelopathic Effect of Aqueous Extracts of Grass Genotypes on Eruca Sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105439848A - Method for industrially preparing this compound - Google Patents [patents.google.com]

- 9. Phenolic acid allelochemicals induced morphological, ultrastructural, and cytological modification on Cassia sophera L. and Allium cepa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Dynamic distress calls: volatile info chemicals induce and regulate defense responses during herbivory [frontiersin.org]

- 11. Evaluation of Mosquito Repellent Activity of Isolated Oleic Acid, Eicosyl Ester from Thalictrum javanicum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aedes aegypti (Diptera: Culicidae) biting deterrence: structure-activity relationship of saturated and unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. plantsjournal.com [plantsjournal.com]

- 20. researchgate.net [researchgate.net]

Biosynthesis pathway of Tiglic acid in organisms.

Biosynthesis of Tiglic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a monocarboxylic unsaturated organic acid, is a naturally occurring compound found in various plants and as a defensive secretion in certain insects.[1] Its biosynthesis is intrinsically linked to the catabolism of the essential amino acid L-isoleucine. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it outlines the experimental methodologies employed to elucidate this metabolic route, offering valuable insights for researchers in natural product biosynthesis, metabolic engineering, and drug development.

Introduction

This compound, systematically named (2E)-2-methylbut-2-enoic acid, and its cis-isomer, angelic acid, are alpha,beta-unsaturated carboxylic acids with diverse biological activities and applications in the flavor and fragrance industries.[1][2] The primary route for the biosynthesis of this compound in organisms is through the degradation of L-isoleucine.[3][4][5][6] This pathway involves a series of enzymatic reactions that convert L-isoleucine into acetyl-CoA and propionyl-CoA, with tiglyl-CoA emerging as a key intermediate that can be hydrolyzed to yield this compound.[5][6] Understanding this pathway is crucial for the potential biotechnological production of this compound and for elucidating its physiological roles in different organisms.

The Biosynthetic Pathway of this compound from L-Isoleucine

The conversion of L-isoleucine to this compound proceeds through the initial steps of the well-established branched-chain amino acid catabolic pathway. This process can be broadly divided into three main stages: transamination, oxidative decarboxylation, and β-oxidation-like steps.

Stage 1: Transamination

The pathway initiates with the reversible transamination of L-isoleucine to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT).

-

Enzyme: Branched-chain amino acid aminotransferase (EC 2.6.1.42)

-

Substrates: L-isoleucine, α-ketoglutarate

-

Products: (S)-3-methyl-2-oxopentanoate, L-glutamate

Stage 2: Oxidative Decarboxylation

The α-keto acid then undergoes oxidative decarboxylation to form (S)-2-methylbutanoyl-CoA. This irreversible reaction is carried out by the branched-chain α-keto acid dehydrogenase complex (BCKDH).

-

Enzyme: Branched-chain α-keto acid dehydrogenase complex (EC 1.2.4.4)

-

Substrate: (S)-3-methyl-2-oxopentanoate

-

Product: (S)-2-methylbutanoyl-CoA

Stage 3: Dehydrogenation and Formation of Tiglyl-CoA

(S)-2-methylbutanoyl-CoA is subsequently dehydrogenated to form tiglyl-CoA. This reaction is catalyzed by a 2-methylacyl-CoA dehydrogenase.

-

Enzyme: 2-methylacyl-CoA dehydrogenase (EC 1.3.8.5)

-

Substrate: (S)-2-methylbutanoyl-CoA

-

Product: Tiglyl-CoA ((E)-2-methylbut-2-enoyl-CoA)

Final Step: Hydrolysis to this compound

While tiglyl-CoA is a central intermediate in the continued degradation of isoleucine, it can be hydrolyzed to yield free this compound. This step is likely catalyzed by a thioesterase, although the specific enzyme responsible for this conversion in many organisms that produce this compound is not always well-characterized.

-

Enzyme: Thioesterase (e.g., Acyl-CoA hydrolase, EC 3.1.2.-)

-

Substrate: Tiglyl-CoA

-

Product: this compound

The subsequent steps in the canonical L-isoleucine degradation pathway involve the hydration of tiglyl-CoA to 2-methyl-3-hydroxybutyryl-CoA by enoyl-CoA hydratase, followed by dehydrogenation to 2-methylacetoacetyl-CoA by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase, and finally thiolytic cleavage to acetyl-CoA and propionyl-CoA.

Below is a DOT language diagram illustrating the biosynthetic pathway from L-isoleucine to this compound.

Caption: Biosynthetic pathway of this compound from L-Isoleucine.

Quantitative Data

Quantitative analysis of the enzymes involved in the this compound biosynthesis pathway is essential for understanding the flux and regulation of this metabolic route. The following table summarizes the available kinetic data for key enzymes in the pathway.

| Enzyme | Organism | Substrate | Apparent Km (µM) | Vmax (µmol/min/mg) | Reference |

| 2-Methyl branched-chain acyl-CoA dehydrogenase | Ascaris suum | 2-Methylbutyryl-CoA | 18 | 1.62 | --INVALID-LINK-- |

| 2-Methyl branched-chain acyl-CoA dehydrogenase | Ascaris suum | 2-Methylvaleryl-CoA | 21 | 1.58 | --INVALID-LINK-- |

| Enoyl-CoA hydratase | Pseudomonas putida | Tiglyl-CoA | - | 61 x 10³ (moles/min/mole enzyme) | --INVALID-LINK-- |

| Enoyl-CoA hydratase | Pseudomonas putida | Crotonyl-CoA | - | 1100 x 10³ (moles/min/mole enzyme) | --INVALID-LINK-- |

| Enoyl-CoA hydratase | Pseudomonas putida | 3-Methyl-crotonyl-CoA | - | 2.3 x 10³ (moles/min/mole enzyme) | --INVALID-LINK-- |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of isotopic labeling studies and analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

General Protocol for Isotopic Labeling to Trace Biosynthesis

This protocol describes a general workflow for using stable isotope-labeled precursors to trace the biosynthesis of this compound.

-

Precursor Selection and Synthesis:

-

Select a stable isotope-labeled precursor, typically deuterated or ¹³C-labeled L-isoleucine.

-

Synthesize or procure the labeled precursor with a high degree of isotopic enrichment.

-

-

Administration to the Organism:

-

For insects like carabid beetles, the labeled precursor can be administered via microinjection.

-

For microbial cultures, the labeled precursor is added to the growth medium.

-

-

Incubation:

-

Allow sufficient time for the organism to metabolize the labeled precursor and incorporate the isotopes into downstream metabolites, including this compound.

-

-

Sample Collection and Extraction:

-

Collect the relevant biological material (e.g., defensive secretions from beetles, cell culture supernatant and cell pellets from microbial cultures).

-

Perform an organic solvent extraction to isolate the organic acids. A common method involves acidification of the sample followed by extraction with a non-polar solvent like ethyl acetate or diethyl ether.

-

-

Derivatization:

-

To improve volatility for GC-MS analysis, the extracted organic acids are derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acids into their trimethylsilyl (TMS) esters.

-

-

GC-MS Analysis:

-

Analyze the derivatized extract using a gas chromatograph coupled to a mass spectrometer.

-

The mass spectrometer is used to detect the mass-to-charge ratio of the fragments of the derivatized this compound.

-

The incorporation of the stable isotope will result in a characteristic mass shift in the molecular ion and fragment ions, confirming the biosynthetic link between the precursor and the product.

-

Below is a DOT language diagram for the general experimental workflow.

Caption: A generalized workflow for tracing metabolic pathways using stable isotopes.

General Protocol for GC-MS Quantification of this compound in Bacterial Culture

This protocol outlines a general method for the quantification of this compound from a bacterial culture supernatant.

-

Sample Preparation:

-

Centrifuge the bacterial culture to pellet the cells.

-

Collect the supernatant.

-

Add a known amount of an internal standard (e.g., a structurally similar organic acid not present in the sample, or a stable isotope-labeled version of this compound) to the supernatant.

-

-

Extraction:

-

Acidify the supernatant to a pH of approximately 2 using a strong acid (e.g., HCl).

-

Extract the organic acids with a water-immiscible organic solvent (e.g., ethyl acetate) by vigorous mixing.

-

Separate the organic phase. Repeat the extraction process on the aqueous phase to ensure complete recovery.

-

Combine the organic phases and dry over an anhydrous salt (e.g., sodium sulfate).

-

-

Derivatization:

-

Evaporate the solvent from the dried organic phase under a stream of nitrogen.

-

Add a derivatization agent such as BSTFA and a catalyst (e.g., trimethylchlorosilane) and heat to convert the this compound to its TMS ester.

-

-

GC-MS Analysis:

-

Inject a known volume of the derivatized sample into the GC-MS.

-

Use a suitable GC column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of this compound from other organic acids.

-